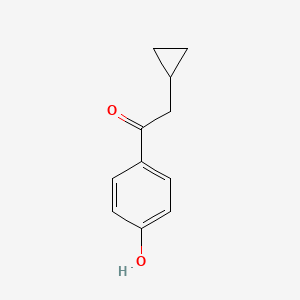
2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a hydroxyphenyl group, making it a valuable building block in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one typically involves the reaction of cyclopropyl ketone with 4-hydroxybenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures . The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 2-cyclopropyl-1-(4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic regions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one: Similar structure but with the hydroxy group in a different position.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Contains a fluorine atom instead of a hydroxy group.
2,5-Diphenyl-1,3-oxazoline: Different core structure but similar functional groups.
Uniqueness
2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one is unique due to its combination of a cyclopropyl group and a hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1447823-43-9 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-cyclopropyl-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C11H12O2/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8/h3-6,8,12H,1-2,7H2 |
InChI Key |
VQECTNKAXLGNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


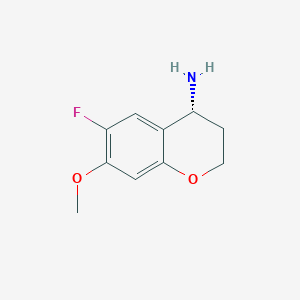
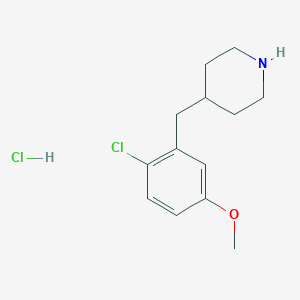
![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)
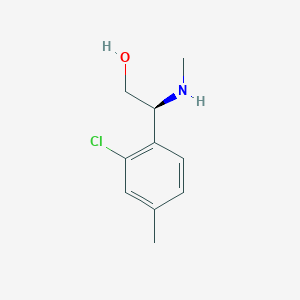

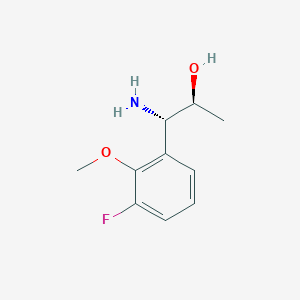
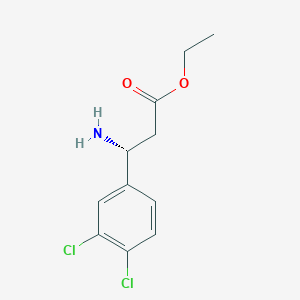
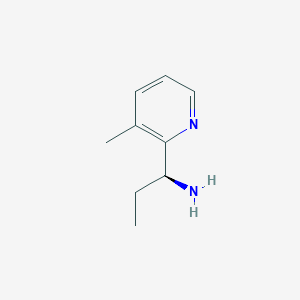
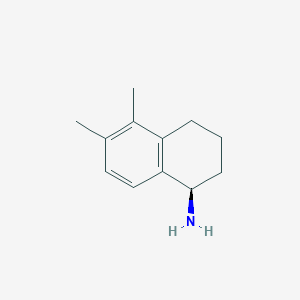
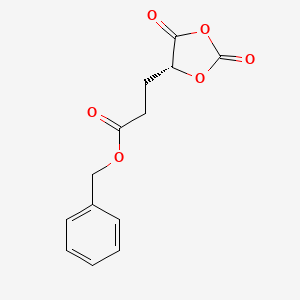
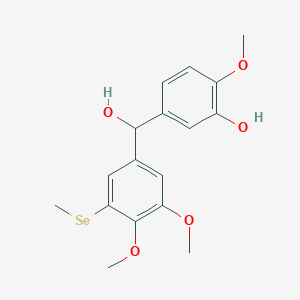
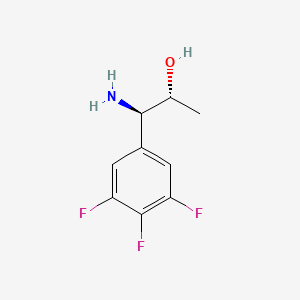
![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)
